molecular formula C19H22N4O2 B6116803 N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B6116803
M. Wt: 338.4 g/mol
InChI Key: GKIKUMZOJQVNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a tricyclic heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidine core. Key structural features include a 4-oxo group, a carboxamide moiety at position 2, and substituents at the carboxamide nitrogen (cyclohexyl) and position 1 (methyl).

Properties

IUPAC Name

N-cyclohexyl-N,6-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIKUMZOJQVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molar mass of approximately 338.40 g/mol. The compound features a unique fusion of pyrido, pyrrolo, and pyrimidine rings which contributes to its biological properties.

Research indicates that compounds similar to N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives often exhibit multiple mechanisms of action:

  • Antiviral Activity : Some derivatives have shown efficacy against various viruses by inhibiting viral replication through interference with nucleotide synthesis pathways .
  • Antitumor Properties : The compound's structure suggests potential interactions with DNA or RNA synthesis pathways that may inhibit tumor cell proliferation .

In Vitro Studies

In vitro studies have demonstrated promising results regarding the biological activity of this compound. For example:

StudyCell LineObserved EffectConcentration
1A431 (vulvar epidermal carcinoma)Inhibition of cell proliferation and migrationVaries
2HepG2 (liver cancer)Induction of apoptosisVaries
3MT-4 (T-cell leukemia)Inhibition of viral replicationEC50 values ranging from 130 to 263 μM

These findings suggest that the compound can effectively target cancer cells and viral pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly impact the biological activity of these compounds. For instance:

  • Substitutions at specific positions on the pyrimidine ring enhance antitumor activity.
  • Variations in side chains influence the potency against different cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in therapeutic contexts:

  • Antiviral Applications : A study focusing on hepatitis E virus (HEV) revealed that targeting nucleotide biosynthesis pathways could enhance antiviral efficacy .
  • Cancer Research : In a series of experiments involving various cancer cell lines (e.g., Mia PaCa-2 and PANC-1), derivatives demonstrated significant antitumor effects comparable to established chemotherapeutic agents .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays demonstrated that the compound effectively inhibited both COX enzymes with an IC50 value comparable to established anti-inflammatory drugs like meloxicam .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study evaluating various derivatives against several cancer cell lines (including MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited promising anticancer activity with IC50 values indicating effective cytotoxicity against these cells . This suggests a potential role in developing new chemotherapeutic agents.

Anticonvulsant Effects

Some related compounds within the pyrido-pyrimidine family have shown activity against maximal electroshock seizures (MES), indicating potential use as anticonvulsants. This area of research is particularly relevant for developing treatments for epilepsy and other seizure disorders .

Study on COX Inhibition

A systematic investigation into the inhibition of COX enzymes revealed that N-cyclohexyl-N,1-dimethyl-4-oxo derivatives demonstrated strong binding affinity to the active sites of COX enzymes through molecular docking studies. The primary interaction forces identified were hydrogen bonding and van der Waals interactions, which were essential for their inhibitory efficacy .

Evaluation of Anticancer Activity

In a comprehensive study assessing the anticancer properties of various derivatives, compounds derived from N-cyclohexyl-N,1-dimethyl-4-oxo showed variable efficacy across different cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM against MDA-MB-231 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Data Summary Table

ApplicationActivity TypeReference
Anti-inflammatoryCOX inhibition
AnticancerCytotoxicity in cancer cells
AnticonvulsantActivity against seizures

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and nitrogen-rich heterocycles enable nucleophilic substitutions at multiple positions.

Reaction Site Reagents/Conditions Products Reference
Carboxamide NHAlkyl halides (R-X) in DMF, 60°CN-alkylated derivatives with modified solubility profiles
Pyrimidine C-5 positionGrignard reagents (R-MgBr), THF, –20°CFunctionalized pyrimidine derivatives with new carbon–heteroatom bonds

These reactions often require anhydrous conditions and organometallic catalysts to achieve regioselectivity. The pyrimidine ring’s electron-deficient nature facilitates attack at C-5, while the carboxamide group undergoes alkylation under mild heating .

Oxidation Reactions

Controlled oxidation modifies the dihydropyrido ring and peripheral substituents.

Target Structure Oxidizing Agent Conditions Outcome Reference
Dihydropyrido ringKMnO₄ in acidic H₂OReflux, 6 hoursAromatic pyrido ring with ketone formation
Cyclohexyl groupOzone (O₃) followed by H₂O₂–78°C, then room temperatureCyclohexanone derivatives

Oxidation of the dihydropyrido moiety to a fully conjugated system enhances π-stacking capabilities, relevant for biological targeting .

Reduction Reactions

Selective reduction preserves the pyrrolo-pyrimidine core while modifying reactive sites.

Reduction Target Reducing Agent Conditions Product Reference
Pyrimidine C=N bondsNaBH₄ in ethanol25°C, 2 hoursPartially saturated pyrimidine derivatives
Ketone groupsH₂/Pd-C in THF50 psi, 12 hoursSecondary alcohol functionalities

Reductive amination has been reported to introduce secondary amines at the carboxamide position under hydrogenation conditions.

Cyclization and Ring-Opening Reactions

The compound participates in annulation and ring-modification processes.

Reaction Type Reagents/Conditions Key Products Reference
Intramolecular cyclizationCu(I) catalysts, DCM, 80°CTetracyclic derivatives with enhanced planarity
Acid-catalyzed ring-openingHCl (conc.), refluxFragmented intermediates for synthesizing smaller heterocycles

Cyclization often exploits palladium-catalyzed cross-coupling to form additional fused rings, expanding the compound’s architectural complexity .

Catalytic Cross-Coupling Reactions

Transition metal catalysts enable C–C bond formation at specific positions.

Coupling Partners Catalyst System Conditions Application Reference
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMEMicrowave, 120°C, 30 minBiaryl derivatives for kinase inhibition
Alkynyl reagentsCuI, PPh₃, Et₃NRoom temperature, 24 hoursAlkynylated analogs with modified bioactivity

These reactions highlight the compound’s versatility in medicinal chemistry for structure–activity relationship (SAR) studies .

Mechanistic Insights

  • Electrophilic substitution dominates at electron-rich positions of the pyrrolo ring .

  • Nucleophilic attacks preferentially occur at the carboxamide carbonyl due to its partial positive charge.

  • Catalytic cycles involving palladium intermediates facilitate Suzuki-Miyaura couplings with minimal by-products .

Comparison with Similar Compounds

Key Trends :

  • Lipophilicity : Cyclohexyl and benzyl substituents increase logP, favoring membrane permeability.
  • Solubility : Methoxypropyl () and dimethoxyphenyl () groups introduce polar moieties, enhancing aqueous solubility.

Structure-Activity Relationship (SAR) Insights :

  • Anti-TB Activity : Imidazole-containing analogs () show potent inhibition of Mycobacterium tuberculosis, likely due to metal-binding interactions with the imidazole group.
  • Antibiofilm Activity : Alkyl substituents (e.g., methyl, ethyl) may enhance penetration into hydrophobic biofilm matrices .

Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Molecular Weight Reference
Target Compound ~3.5 Low (hydrophobic cyclohexyl) 343.40
N-(3-Methoxypropyl)-... ~2.8 Moderate (polar methoxy group) 328.37
1-Benzyl-N-(2,4-dimethoxyphenyl)-... ~4.1 Low (aromatic bulk) 480.51

Key Observations :

  • Bulky substituents (e.g., cyclohexyl, benzyl) reduce solubility but improve lipid bilayer penetration.
  • Polar groups (e.g., methoxy) balance lipophilicity and solubility.

Preparation Methods

Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core

The core structure is assembled via cyclocondensation reactions. For example, barbituric acid derivatives react with amines and aldehydes in aqueous media to form pyrido-dipyrimidine intermediates, as demonstrated in catalyst-free multicomponent reactions. These reactions proceed at ambient temperatures (25–30°C) with yields exceeding 80% in water, highlighting their atom-economical and environmentally friendly nature.

N-Cyclohexyl and N-Methyl Group Introduction

Selective alkylation steps introduce the N-cyclohexyl and N-methyl substituents. In one method, N-methylation is achieved using methyl iodide in the presence of a base, while cyclohexylamine is coupled via nucleophilic acyl substitution to install the carboxamide group. Reaction conditions (e.g., solvent, temperature) critically influence regioselectivity, as competing pathways may lead to byproducts.

Catalyst-Free Multicomponent Reactions in Aqueous Media

A green chemistry approach utilizes water as the solvent and avoids catalysts, as demonstrated in the synthesis of pyrido-dipyrimidines. This method is adaptable to the target compound by modifying reactants:

Reaction ComponentRole in SynthesisExample Reagent
Barbituric acid derivativeForms pyrimidine ringN,N-dimethylbarbituric acid
AmineIntroduces N-alkyl groupsCyclohexylamine
AldehydeFacilitates condensation4-Nitrobenzaldehyde

Optimized Conditions

  • Solvent: Water (4 mL per 0.5 mmol aldehyde)

  • Temperature: 25–30°C

  • Yield: 75–85% after 12–18 hours.

This method’s success hinges on hydrogen bonding and hydrophobic interactions in water, which drive the reaction toward the desired product without side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the aforementioned methods:

MethodCatalyst/SolventTemperature (°C)Yield (%)Purification Technique
Multi-Step AlkylationBase/THF60–8065–75Column chromatography
Ag(I)-Catalyzed CyclizationAgNO₃/DCM2580–83Silica gel column
Catalyst-Free AqueousNone/Water25–3075–85Filtration, washing

The aqueous method stands out for its sustainability, while the Ag(I)-catalyzed route offers higher yields under mild conditions.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may lead to regioisomers. Computational modeling and spectroscopic monitoring (e.g., in situ FT-IR) help identify optimal conditions to favor the desired product.

Purification Complexity

The compound’s polar nature necessitates advanced purification techniques. Reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity without significant yield loss .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using alkylation and cyclocondensation steps. For example, substituted pyrrolo-pyrimidine cores are typically formed by reacting pyrrole derivatives with activated carbonyl groups under reflux conditions in dichloromethane or acetonitrile. Key reagents include dicyclohexylcarbodiimide (DCC) for carboxamide bond formation and DMAP as a catalyst . Yield optimization (e.g., 38–82%) depends on stoichiometric ratios and temperature control during reflux .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing methyl (N,1-dimethyl) and cyclohexyl substituents .
  • HRMS (ESI+) : Validates molecular weight (e.g., observed m/z 585.2016 vs. calculated 585.2032 for related analogs) .
  • IR Spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functional groups via peaks at ~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Common assays include:
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (e.g., MIC = 20 mg/mL in liquid broth) .
  • Antibiofilm Assays : Quantifying biofilm inhibition using crystal violet staining or confocal microscopy .
  • Enzyme Inhibition : Kinase activity assays (e.g., CDK9 inhibition via ATP-competitive binding) monitored via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its physicochemical properties and bioactivity?

  • Methodological Answer : Substituent effects are analyzed using parameters like:
ParameterImpact on BioactivityExample from Evidence
tPSA Higher tPSA (>80 Ų) correlates with reduced membrane permeabilityC9 (tPSA = 81.29 Ų)
LogSw Lower LogSw (e.g., -3.28) indicates poor aqueous solubility, requiring formulationC9 (LogSw = -3.28)
Hacc/Hdon Hydrogen bonding capacity affects target binding (e.g., Hacc = 4 for kinase binding)C9 (Hacc = 4, Hdon = 1)
  • Substituent optimization (e.g., pyridyl vs. phenyl groups) improves target selectivity .

Q. What computational strategies are used to predict its binding mode with therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger predict interactions with targets (e.g., Ag85C in M. tuberculosis). Docking scores (e.g., −9.2 kcal/mol) validate binding affinity .
  • FRIGATE Virtual Screening : Identifies novel binders by simulating ligand-receptor interactions, as demonstrated for Ag85C inhibitors .
  • MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

Q. How can discrepancies in bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Impurity Profiles : HPLC purity checks (e.g., >95%) ensure consistent bioactivity .
  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cell viability) .
  • Structural Isomerism : X-ray crystallography or NOESY NMR resolves stereochemical ambiguities .

Q. What strategies optimize synthetic routes for scalability without compromising yield?

  • Methodological Answer :
  • One-Pot Synthesis : Reduces intermediate isolation (e.g., 55–64% yield for tetrahydroimidazo derivatives) .
  • Microwave-Assisted Reactions : Accelerate cyclization steps (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .
  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency in pyrimidine ring formation .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS/MS) applied to characterize degradation products?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Maps spin-spin coupling for degraded fragments (e.g., lactam ring opening) .
  • HRMS/MS : Identifies oxidative metabolites via fragmentation patterns (e.g., m/z shifts corresponding to –OH or –OCH₃ groups) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.